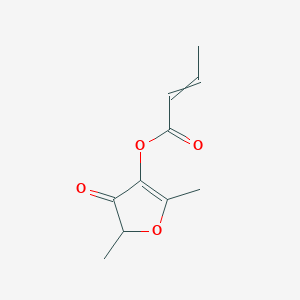
Propan-2-yl acetylmethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl acetylmethanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of an isopropyl group attached to an acetylmethanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl acetylmethanimidate can be achieved through several methods. One common approach involves the reaction of isopropyl alcohol with acetylmethanimidate under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps, such as distillation or recrystallization, to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl acetylmethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Propan-2-yl acetylmethanimidate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl acetylmethanimidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: An ester with similar structural features but different functional groups.
Propan-2-yl alcohol: An alcohol with a similar isopropyl group but lacking the imidate moiety.
Acetylmethanimidate: The parent compound without the isopropyl group.
Uniqueness
Propan-2-yl acetylmethanimidate is unique due to its combination of an isopropyl group and an acetylmethanimidate moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
118987-84-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
propan-2-yl N-acetylmethanimidate |
InChI |
InChI=1S/C6H11NO2/c1-5(2)9-4-7-6(3)8/h4-5H,1-3H3 |
InChI Key |
YOULTAFPZYIXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


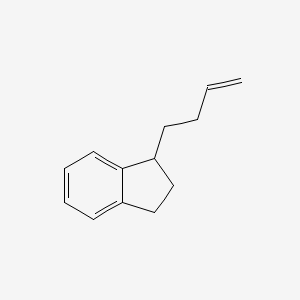
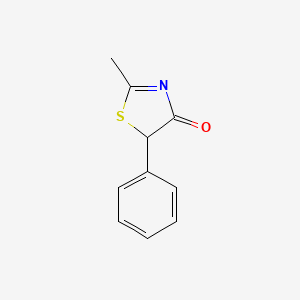

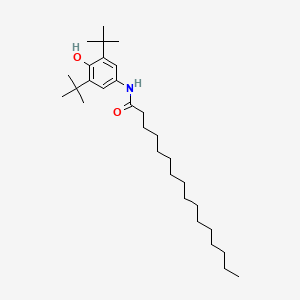

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
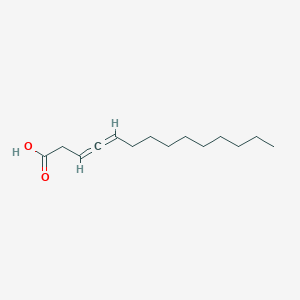
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
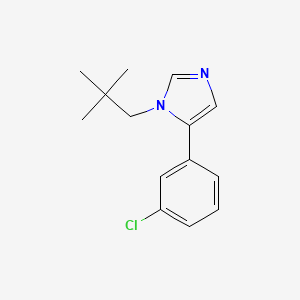
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
